1,2-Dichloro-4-[chloro(phenyl)methyl]benzene
Description
Properties
IUPAC Name |
1,2-dichloro-4-[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISRTHJTGDRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dichloro 4 Chloro Phenyl Methyl Benzene
Established Reaction Pathways and Precursors
The construction of the 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene framework relies on established organic reactions. The two principal retrosynthetic disconnections involve either the formation of the carbon-chlorine bond at the benzylic position from a precursor alcohol or the construction of the diarylmethane skeleton through aromatic substitution.
Chlorination Reactions of Precursor Benzhydrols
A direct and reliable method for the synthesis of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is the chlorination of the corresponding benzhydrol precursor, (3,4-dichlorophenyl)(phenyl)methanol. This secondary alcohol serves as a readily accessible intermediate for the final chlorination step.
The synthesis of the precursor, (3,4-dichlorophenyl)(phenyl)methanol, can be accomplished through the Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 3,4-dichlorobenzaldehyde. The nucleophilic addition of the phenyl group to the carbonyl carbon of the aldehyde, followed by an aqueous workup, yields the desired diarylmethanol.
Once the (3,4-dichlorophenyl)(phenyl)methanol is obtained, the hydroxyl group can be converted to a chlorine atom using various chlorinating agents. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). google.com The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride as byproducts. chegg.com Other reagents that can be employed for this chlorination include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅).
A typical reaction sequence is outlined below:
Step 1: Synthesis of (3,4-dichlorophenyl)(phenyl)methanol
3,4-Dichlorobenzaldehyde + Phenylmagnesium bromide → (3,4-dichlorophenyl)(phenyl)methanol
Step 2: Chlorination of (3,4-dichlorophenyl)(phenyl)methanol
(3,4-dichlorophenyl)(phenyl)methanol + SOCl₂ → 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene + SO₂ + HCl
Aromatic Substitution Approaches to the Benzhydryl Moiety
An alternative strategy for the synthesis of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene involves the direct formation of the diarylmethane skeleton through an aromatic substitution reaction. The Friedel-Crafts reaction is a cornerstone of this approach, allowing for the alkylation of an aromatic ring. wikipedia.orglibretexts.org
In this context, 1,2-dichlorobenzene can be reacted with a suitable electrophile, such as benzyl (B1604629) chloride or benzyl alcohol, in the presence of a Lewis acid catalyst. nih.govbeilstein-journals.org The Lewis acid, typically aluminum chloride (AlCl₃), activates the electrophile, facilitating the attack by the electron-rich aromatic ring of 1,2-dichlorobenzene. libretexts.orglibretexts.org The reaction results in the formation of the C-C bond between the two aromatic rings, yielding the benzhydryl core.
It is important to note that the Friedel-Crafts alkylation is subject to certain limitations, including the possibility of carbocation rearrangements and polyalkylation, where more than one alkyl group is introduced onto the aromatic ring. lumenlearning.com Careful control of reaction conditions is therefore crucial to favor the formation of the desired monosubstituted product.
A representative Friedel-Crafts reaction is shown below:
1,2-Dichlorobenzene + Benzyl chloride --(AlCl₃)--> 1,2-Dichloro-4-(phenylmethyl)benzene + HCl
Subsequent benzylic chlorination of the resulting diarylmethane would then be required to yield the final product.
Optimized Reaction Conditions and Yield Enhancements
To maximize the yield and purity of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, optimization of reaction conditions for both the chlorination and Friedel-Crafts pathways is essential.
For the chlorination of (3,4-dichlorophenyl)(phenyl)methanol with thionyl chloride, the reaction is typically carried out in an inert solvent, such as dichloromethane or chloroform, to ensure homogeneity and control the reaction temperature. The addition of a base, like pyridine, can be employed to neutralize the HCl generated during the reaction, which can sometimes lead to side reactions. chegg.com The reaction temperature is a critical parameter; lower temperatures are often favored to minimize the formation of byproducts, while higher temperatures can accelerate the reaction rate.
In the case of the Friedel-Crafts alkylation, the choice of Lewis acid catalyst and solvent significantly impacts the reaction outcome. While aluminum chloride is a powerful catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be utilized, sometimes offering better selectivity. nih.govbeilstein-journals.org The reaction temperature should be carefully controlled to prevent polyalkylation and isomerization. The use of a less reactive electrophile, such as benzyl alcohol instead of benzyl chloride, may require harsher conditions but can sometimes provide better control over the reaction.
Catalytic and Reagent-Based Synthetic Strategies
Modern synthetic chemistry offers a range of catalytic and reagent-based strategies that can be applied to the synthesis of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, often providing milder reaction conditions and improved selectivity.
Transition Metal-Catalyzed Methods
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to traditional methods for the formation of C-C bonds. The synthesis of diarylmethanes, the core of the target molecule, can be achieved through reactions such as the Negishi cross-coupling. nih.gov This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.
For the synthesis of the 1,2-Dichloro-4-(phenylmethyl)benzene precursor, a potential route would involve the Negishi coupling of a (3,4-dichlorophenyl)zinc halide with benzyl bromide, or vice versa. Cobalt catalysts have also been shown to be effective in similar cross-coupling reactions for the synthesis of diarylmethanes. nih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance.
Lewis Acid and Brønsted Acid Catalysis
As previously mentioned, Lewis acids are central to the Friedel-Crafts alkylation pathway. The development of more efficient and selective Lewis acid catalysts is an ongoing area of research. For instance, metal triflates, such as scandium(III) triflate or ytterbium(III) triflate, have emerged as highly effective catalysts for Friedel-Crafts reactions, often requiring only catalytic amounts and proceeding under milder conditions than traditional Lewis acids. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is crucial for developing more sustainable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas for implementing green chemistry in the synthesis of this compound include the use of environmentally benign catalysts, safer reagents, and alternative reaction conditions.
A plausible synthetic route to 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene involves two main steps: a Friedel-Crafts reaction to form the diarylmethane skeleton, followed by a benzylic chlorination. Green chemistry principles can be applied to both of these critical steps.
The Friedel-Crafts benzylation of 1,2-dichlorobenzene with benzyl chloride is a potential method to create the 3,4-dichlorobenzophenone intermediate, which can then be reduced and chlorinated. Traditionally, this reaction employs homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃), which are highly moisture-sensitive, required in stoichiometric amounts, and generate significant acidic waste during workup. beilstein-journals.org
To address these environmental concerns, research has focused on replacing these catalysts with solid acid catalysts. sid.iroiccpress.com These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation. sid.iroiccpress.com
For instance, nano-crystalline sulfated titania has been shown to be a highly active and selective catalyst for the liquid-phase benzylation of toluene with benzyl chloride. sid.iroiccpress.com These catalysts can achieve high conversion rates and can be regenerated and reused multiple times without a significant loss of activity. sid.ir Another green approach involves performing the Friedel-Crafts benzylation under "on-water" conditions using a resorcinarene macrocycle as a metal-free catalyst. nih.gov This method leverages the hydrophobic effect to enhance the catalytic activity and allows for the efficient benzylation of arenes under mild conditions. nih.gov
Table 1: Comparison of Catalysts for Friedel-Crafts Benzylation
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Lewis Acid | AlCl₃ | High reactivity | Moisture sensitive, stoichiometric amounts needed, corrosive, generates acidic waste beilstein-journals.org |
| Heterogeneous Solid Acid | Nano TiO₂/SO₄²⁻ | Reusable, easy to separate, environmentally friendly, high conversion and selectivity sid.iroiccpress.com | May require specific preparation methods |
| Metal-Free Supramolecular | Resorcinarene | Metal-free, mild "on-water" conditions, high efficiency nih.gov | Catalyst may be complex to synthesize |
The subsequent step would involve the chlorination of the benzylic carbon of the diarylmethane intermediate. Conventional methods for benzylic chlorination often utilize elemental chlorine (Cl₂) initiated by UV light or heat, which can lead to over-chlorination and the formation of hazardous byproducts. mdpi.com
Greener alternatives focus on using safer chlorinating agents and more controlled reaction conditions. For example, N-chlorosuccinimide (NCS) can be used as a chlorine source in combination with a photocatalyst under visible light irradiation. organic-chemistry.orgacs.org This method is mild, scalable, and effective for a variety of toluene derivatives. acs.org
Another approach is the use of trichloroisocyanuric acid (TCCA) as a commercially available chlorine source, which allows for the controlled monochlorination of benzylic hydrocarbons at room temperature. acs.org Electrochemical methods also present a promising green alternative for the chlorination of benzylic C(sp³)–H bonds, offering high functional group tolerance and scalability. rsc.org
The choice of solvent is another critical aspect of green synthesis. Traditionally, chlorination reactions are carried out in chlorinated solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃), which are toxic and environmentally persistent. acsgcipr.org Research is actively exploring safer, more sustainable alternatives. gctlc.orgnottingham.ac.uk For radical chlorination reactions, solvents such as cyclohexane, heptane, dimethyl carbonate, and acetonitrile are considered more favorable. acsgcipr.org The ideal green reaction would minimize or eliminate the use of solvents altogether. nih.gov
Table 2: Alternative Approaches to Benzylic Chlorination
| Method | Chlorinating Agent | Conditions | Advantages |
|---|---|---|---|
| Photocatalysis | N-chlorosuccinimide (NCS) | Visible light, photocatalyst (e.g., Acr⁺-Mes) | Mild, scalable, uses a safer chlorine source organic-chemistry.orgacs.org |
| Chemical Reagent | Trichloroisocyanuric acid (TCCA) | Room temperature, radical initiator (e.g., NHPI) | Commercially available reagent, controlled monochlorination acs.org |
| Electrochemistry | - | Electrochemical cell | High functional group tolerance, scalable rsc.org |
| Traditional Method | Elemental Chlorine (Cl₂) | UV light or heat | - |
By integrating these green chemistry principles into the synthetic design, the production of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene can be made more sustainable, reducing its environmental footprint.
Elucidation of Reaction Mechanisms and Kinetics
Nucleophilic Substitution Processes
Nucleophilic substitution reactions of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene involve the displacement of the chloride ion from the benzylic carbon by a nucleophile. The mechanism of these reactions can range from a pure S(_N)1 pathway, characterized by a carbocation intermediate, to an S(_N)2 pathway, involving a concerted backside attack by the nucleophile. The actual mechanism is highly dependent on the nature of the solvent, the nucleophile, and the substituents on the aromatic rings.
Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, solvolysis in polar protic solvents like water, alcohols, or carboxylic acids would lead to the formation of the corresponding alcohol, ether, or ester, respectively. The rate of these reactions is a key indicator of the underlying mechanism.
The solvolysis of benzyl (B1604629) chlorides is a well-studied class of reactions that provides a framework for understanding the behavior of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene. The reaction rate is highly sensitive to the electronic effects of the substituents on the phenyl ring. Electron-donating groups enhance the rate of solvolysis by stabilizing the developing positive charge in the transition state, favoring an S(_N)1 mechanism. Conversely, electron-withdrawing groups destabilize the carbocation intermediate, thus slowing down the reaction and potentially shifting the mechanism towards S(_N)2. nih.govnih.gov
Table 1: Expected Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C
| Compound | Substituent(s) | Expected Relative Rate | Predominant Mechanism |
| 4-Methoxybenzyl chloride | 4-OCH(_3) | High | S(_N)1 |
| Benzyl chloride | H | Moderate | Mixed S(_N)1/S(_N)2 |
| 4-Nitrobenzyl chloride | 4-NO(_2) | Low | S(_N)2 |
| 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene | 3,4-di-Cl (on one ring) | Low to Moderate | Likely mixed S(_N)1/S(_N)2 or S(_N)2 |
The reaction of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene with nitrogen-based nucleophiles, such as anilines, would result in the formation of a new carbon-nitrogen bond, yielding a substituted diphenylmethylamine derivative. The kinetics of the reaction of 2,4-dinitrochlorobenzene with aniline (B41778) have been studied, and it is observed that the reaction proceeds via a nucleophilic aromatic substitution mechanism where the aniline acts as the nucleophile. rsc.org While this is a different type of substitution (on the aromatic ring rather than the benzylic carbon), it demonstrates the nucleophilic character of anilines.
For the benzylic substitution on 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, the reaction with aniline would likely proceed through a mechanism that is sensitive to solvent polarity and the substituents on both the aniline and the diphenylmethyl chloride. In non-polar solvents, the reaction may exhibit complex kinetics, potentially involving aggregation of the aniline nucleophile. The mechanism can be either S(_N)1, involving the pre-formation of the diarylmethyl carbocation followed by attack of the aniline, or S(_N)2, with a direct displacement of the chloride by the aniline. Given the electron-withdrawing nature of the dichloro-substituents, an S(_N)2-like pathway might be more favored compared to substrates with electron-donating groups. stackexchange.com
In reactions proceeding through an S(_N)1 mechanism, the formation of a carbocation intermediate is a key step. For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, this would be the 1-(3,4-dichlorophenyl)-1-phenylmethyl carbocation. The stability of this carbocation is a crucial factor determining the reaction rate. libretexts.orgslideshare.net The phenyl group can stabilize the positive charge through resonance, delocalizing it over the aromatic ring. However, the two chlorine atoms on the other ring will inductively withdraw electron density, thereby destabilizing the carbocation relative to an unsubstituted diphenylmethyl cation. spcmc.ac.in
The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.org The carbocation derived from 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is a secondary benzylic carbocation, which is significantly stabilized by resonance with the two phenyl rings.
In the course of an S(_N)1 reaction, the carbocation and the departing chloride ion can exist as a solvent-separated ion pair or as free ions. The nature of these intermediates can influence the stereochemical outcome of the reaction and can be detected by studying common ion and special salt effects on the reaction kinetics. The presence of a stable carbocation intermediate can sometimes be observed directly under specific conditions. researchgate.net
Electrophilic Activation and Aromatic Substitution Reactions
While the primary reactivity of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is centered at the benzylic carbon, the two aromatic rings can also undergo electrophilic aromatic substitution. The substituent already present on each ring will direct the position of the incoming electrophile.
The unsubstituted phenyl ring will direct incoming electrophiles to the ortho and para positions. The dichlorinated phenyl ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the chlorine atoms. The directing effect of the substituents on this ring would be as follows: the chlorine atoms are ortho, para-directing, and the chloro(phenyl)methyl group is also generally ortho, para-directing. Therefore, electrophilic substitution on the dichlorinated ring would be slower than on the unsubstituted ring and would likely lead to a mixture of isomers. msu.educhemguide.co.uk
Radical-Mediated Pathways and Chain Reactions
Radical-mediated reactions can occur at the benzylic position of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, particularly under conditions that favor the formation of free radicals, such as exposure to UV light or the presence of a radical initiator. The benzylic C-H bond (if the starting material is the corresponding hydrocarbon) or the C-Cl bond can undergo homolytic cleavage.
The free radical substitution of chlorine on the methyl group of methylbenzene is a well-known example of a radical chain reaction that proceeds via initiation, propagation, and termination steps. docbrown.infochemguide.ukchemguide.co.uk A similar process could be envisioned for the further chlorination of the benzylic carbon of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene if a hydrogen were present. More relevantly, reactions involving the benzylic radical can be initiated. The stability of the resulting benzylic radical is enhanced by resonance with both phenyl rings, making this position particularly susceptible to radical reactions. libretexts.orgchemistrysteps.com
Hammett and Taft Equation Correlations in Mechanistic Studies
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the logarithm of the rate constant (log k) or equilibrium constant (log K) of a reaction to a substituent constant (σ) and a reaction constant (ρ).
The Taft equation is an extension of the Hammett equation that separates the polar (inductive and resonance) and steric effects of substituents. wikipedia.orgdalalinstitute.comorientjchem.org This is particularly useful for analyzing reactions where steric hindrance at the reaction center is significant.
Chemical Transformations and Derivative Synthesis
Functional Group Interconversions at the Chloromethyl Center
The central carbon atom, bonded to a phenyl group, a 1,2-dichlorophenyl group, and a chlorine atom, is known as the benzhydryl center. The chlorine atom at this benzylic position is an effective leaving group, making the compound highly susceptible to nucleophilic substitution reactions. nbinno.com This reactivity is the cornerstone for synthesizing a variety of derivatives.
Substitution Reactions Leading to Ethers, Esters, and Amines
The benzhydryl chloride moiety readily undergoes nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.com This reaction pathway is fundamental for introducing diverse functional groups, leading to the synthesis of corresponding ethers, esters, and amines.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic benzylic carbon, displacing the chloride ion (Cl⁻). The stability of the potential benzhydryl carbocation intermediate facilitates this process, which can proceed through either an Sₙ1 or Sₙ2 pathway depending on the reaction conditions and the nucleophile's strength.
While specific studies on 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene are not extensively documented, the reactivity can be reliably inferred from analogous compounds like 4-chlorobenzhydryl chloride. For instance, the reaction of 4-chlorobenzhydryl chloride with piperazine (B1678402) is a key step in the synthesis of the antihistamine cetirizine. This transformation exemplifies the formation of a carbon-nitrogen bond at the benzhydryl center.
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Product Structure |
| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | Ether | 1,2-Dichloro-4-[ethoxy(phenyl)methyl]benzene |
| Carboxylate (RCOO⁻) | Sodium acetate (B1210297) (NaOAc) | Ester | (3,4-Dichlorophenyl)(phenyl)methyl acetate |
| Amine (R₂NH) | Piperazine | Amine | 1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine |
Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Center. The reactions shown are based on the established reactivity of benzhydryl chlorides.
Reduction and Oxidation Reactions of the Benzhydryl Moiety
The oxidation state of the benzhydryl carbon can be altered through reduction or oxidation reactions.
Reduction: The benzylic chloride can be reduced to the corresponding diphenylmethane (B89790) derivative. This transformation involves the replacement of the C-Cl bond with a C-H bond. Standard reducing agents for alkyl halides, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C), can achieve this. The product of such a reaction would be 1,2-dichloro-4-(phenylmethyl)benzene . Hydrogenation of benzophenones over a Palladium on carbon (Pd/C) catalyst can lead to over-reduction, yielding diphenylmethane. cmu.edu
Oxidation: Direct oxidation of the benzhydryl chloride is challenging. However, a common synthetic route to benzhydryl compounds involves the reduction of a substituted benzophenone (B1666685) to a benzhydrol (alcohol), which is then converted to the benzhydryl chloride. google.compatsnap.com This process is reversible in principle. The corresponding benzhydrol, (3,4-dichlorophenyl)(phenyl)methanol , can be oxidized to the parent benzophenone, (3,4-dichlorophenyl)(phenyl)methanone . Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidation are typically employed for this purpose. google.com
Aromatic Ring Functionalization
Beyond the benzhydryl center, the two aromatic rings—the unsubstituted phenyl ring and the 1,2-dichlorophenyl ring—can undergo further functionalization, primarily through electrophilic aromatic substitution.
Further Halogenation and Nitration Studies
Electrophilic aromatic substitution introduces new substituents onto the rings. The outcome of these reactions is directed by the existing groups. organicchemistrytutor.comminia.edu.eg
Reactivity: The unsubstituted phenyl ring is significantly more reactive towards electrophiles than the 1,2-dichlorophenyl ring. The two chlorine atoms on the latter are electron-withdrawing, deactivating the ring. The benzhydryl group is a weak activating group.
Directing Effects: The benzhydryl substituent is an ortho, para-director. Therefore, electrophilic attack on the unsubstituted phenyl ring is expected to yield primarily para-substituted products due to steric hindrance at the ortho positions. On the less reactive dichlorinated ring, the chlorine atoms are also ortho, para-directors.
For a nitration reaction, using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitro group (—NO₂) would preferentially add to the para position of the unsubstituted phenyl ring, yielding 1,2-dichloro-4-[chloro(4-nitrophenyl)methyl]benzene . minia.edu.eg Further forcing conditions might lead to substitution on the dichlorinated ring.
Cross-Coupling Reactions for Extended Aromatic Systems
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for creating new carbon-carbon bonds at the site of the aryl chlorides. uwindsor.ca While aryl chlorides are less reactive than the corresponding bromides or iodides, advances in catalyst design, especially the use of electron-rich phosphine (B1218219) ligands, have made their use feasible. usc.edu.auresearchgate.net
Reactions like the Suzuki (using boronic acids), Hiyama (using organosilanes), and Sonogashira (using terminal alkynes) couplings could be applied to the 1,2-dichlorophenyl ring of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene or its derivatives. These reactions would replace one or both of the chlorine atoms with new aryl, alkyl, or alkynyl groups, allowing for the synthesis of extended, complex aromatic systems. For example, a Suzuki coupling with phenylboronic acid could yield a terphenyl or quaterphenyl (B1678625) derivative. The successful coupling of various substituted aryl chlorides has been demonstrated, indicating the applicability of these methods. nih.gov
Synthesis of Structurally Related Benzhydryl Analogs
The synthesis of analogs of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is typically achieved by modifying the starting materials. The most common synthetic pathway to benzhydryl chlorides starts from substituted benzophenones. researchgate.net
This general sequence involves:
Grignard Reaction or Friedel-Crafts Acylation: Synthesis of a substituted benzophenone. For example, reacting a substituted benzoyl chloride with another aromatic ring under Friedel-Crafts conditions, or a Grignard reagent with a substituted benzaldehyde (B42025). google.compatsnap.com
Reduction of Benzophenone: The ketone is reduced to the corresponding benzhydrol (a secondary alcohol). Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this step. cmu.edu
Chlorination of Benzhydrol: The alcohol is converted to the target benzhydryl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).
By varying the substituents on the initial aromatic rings of the benzophenone precursor, a vast library of structurally related benzhydryl analogs can be created. For example, using 4-fluorobenzaldehyde (B137897) instead of benzaldehyde in the initial step would lead to a fluorinated analog. This modular approach is widely used in medicinal chemistry to explore structure-activity relationships.
Polymeric and Oligomeric Derivatization
The presence of a reactive benzylic chloride group makes 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene a potential monomer or precursor for the synthesis of polymers and oligomers. The dichlorinated phenyl ring can impart specific properties, such as thermal stability and flame retardancy, to the resulting polymeric materials.
One plausible route to polymerization is through a Friedel-Crafts alkylation reaction, where the benzylic chloride acts as an electrophile to alkylate another aromatic ring. This can lead to the formation of poly(arylene methylene) structures. The polymerization could proceed via self-condensation or by co-polymerization with other aromatic monomers.
For instance, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene could potentially undergo self-polymerization to form a polymer with repeating diarylmethane units. The reaction would involve the electrophilic attack of the benzylic carbocation (formed from the benzylic chloride) onto the aromatic rings of other monomer units.
Another approach involves the conversion of the benzylic chloride to a more reactive functional group suitable for other types of polymerization. For example, it could be converted to a vinyl group, which could then undergo radical or cationic polymerization.
The properties of the resulting polymers would be highly dependent on the degree of polymerization, the linearity or branching of the polymer chains, and any post-polymerization modifications.
| Polymerization Method | Potential Monomer/Precursor | Resulting Polymer Type | Potential Properties |
| Friedel-Crafts Polycondensation | 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene | Poly(dichlorophenylene-phenylene methylene) | High thermal stability, flame retardancy |
| Atom Transfer Radical Polymerization (ATRP) | Styrenic derivative of the parent compound | Polystyrene derivative | Tailorable molecular weight and architecture |
| Polycondensation with a diamine | Diamino derivative of the parent compound | Polyamide | High-performance engineering plastic properties |
This table outlines theoretical polymerization strategies and potential properties based on the known reactivity of similar functionalized aromatic compounds.
Role in Advanced Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
Extensive research has not revealed specific documented instances of "1,2-Dichloro-4-[chloro(phenyl)methyl]benzene" serving as a direct precursor in the synthesis of complex organic scaffolds, including its intermediacy in heterocycle synthesis or its application in the synthesis of analogs of complex natural products. The available scientific literature does not currently detail its utility in these specific areas of advanced organic synthesis.
Intermediacy in Heterocycle Synthesis
There is no readily available scientific literature that describes the use of "1,2-Dichloro-4-[chloro(phenyl)methyl]benzene" as an intermediate in the synthesis of heterocyclic compounds.
Application in Analogs of Complex Natural Product Synthesis (General Chemical Use)
Information regarding the application of "1,2-Dichloro-4-[chloro(phenyl)methyl]benzene" in the synthesis of analogs of complex natural products is not present in the reviewed scientific literature.
Utility in Polymer and Resin Chemistry
While direct applications of "1,2-Dichloro-4-[chloro(phenyl)methyl]benzene" in polymer and resin chemistry are not widely documented, a closely related compound, 1-chloro-2-[dichloro(phenyl)methyl]benzene, serves as a key precursor in the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a valuable solid support in peptide synthesis.
Preparation of Functionalized Resins (e.g., 2-chlorotrityl chloride resins)
A significant application in the realm of functionalized resins involves the synthesis of 2-chlorotrityl chloride (2-CTC) resin, a widely used solid support for solid-phase peptide synthesis (SPPS). While not directly involving "1,2-Dichloro-4-[chloro(phenyl)methyl]benzene," the synthesis of 2-CTC resin utilizes a structurally similar precursor, 1-chloro-2-[dichloro(phenyl)methyl]benzene.
This precursor is efficiently prepared from 2-chlorobenzophenone and subsequently coupled with a 1% DVB-crosslinked polystyrene resin. sci-hub.seresearchgate.net The resulting 2-chlorotrityl alcohol resin is then chlorinated to yield the final 2-CTC resin. researchgate.net This method provides a straightforward and efficient route to 2-CTC resin without the need for organometallic reagents. sci-hub.segoogle.com
The 2-CTC resin is favored in SPPS due to several advantageous properties. The bulky 2-chlorotrityl group provides significant steric hindrance, which helps to suppress side reactions such as racemization and the formation of diketopiperazine. sci-hub.se Furthermore, peptides can be cleaved from the resin under very mild acidic conditions, which preserves acid-sensitive protecting groups on the peptide side chains. sci-hub.seksyun.com This allows for the synthesis of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies to build larger, more complex peptides.
The general synthesis of 2-CTC resin is outlined below:
| Step | Reactants | Product |
| 1 | 2-Chlorobenzophenone, Phosphorus pentachloride | 1-chloro-2-[dichloro(phenyl)methyl]benzene |
| 2 | 1-chloro-2-[dichloro(phenyl)methyl]benzene, Polystyrene resin, Catalyst | 2-Chlorotrityl alcohol resin |
| 3 | 2-Chlorotrityl alcohol resin, Thionyl chloride | 2-Chlorotrityl chloride resin |
The loading of the first amino acid onto the 2-CTC resin is typically achieved with high efficiency in the presence of a base such as N,N-diisopropylethylamine (DIEA). ksyun.com Any remaining unreacted chloride sites on the resin can be capped by treatment with methanol.
Development of Specialized Reagents and Ligands
There is no information available in the scientific literature regarding the use of "1,2-Dichloro-4-[chloro(phenyl)methyl]benzene" in the development of specialized reagents or ligands.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
The electronic behavior of an organic molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, the presence of electronegative chlorine atoms on one of the benzene (B151609) rings is expected to lower the energy of the molecular orbitals localized on that ring. The dichlorinated phenyl ring will likely have a more localized electron density compared to the unsubstituted phenyl ring. The HOMO is expected to be located primarily on the phenyl ring, while the LUMO may be distributed over the dichlorinated phenyl ring and the benzylic carbon-chlorine bond. Density Functional Theory (DFT) calculations on similar chlorinated aromatic hydrocarbons have shown that chlorination generally lowers both HOMO and LUMO energy levels. nih.gov
Table 1: Predicted Frontier Molecular Orbital Energies for 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene based on Analogous Compounds
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: These values are estimations based on DFT calculations of similar chlorinated aromatic compounds and are for illustrative purposes.
The electron density distribution is expected to be uneven, with a higher electron density around the chlorine atoms and a lower electron density on the carbon atoms attached to them. This polarization is a key factor in determining the molecule's reactivity.
An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. It is a valuable tool for visualizing regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, the ESP surface would likely show negative potential around the chlorine atoms due to their high electronegativity. Conversely, the hydrogen atoms of the aromatic rings and the benzylic carbon would exhibit a positive potential. These features suggest that the molecule could interact with electrophiles at the chlorine atoms and with nucleophiles at the benzylic carbon and the carbon atoms of the dichlorinated ring. The presence of chlorine atoms creates a more positive electrostatic potential on the aromatic ring to which they are attached, making it more susceptible to nucleophilic attack compared to an unsubstituted benzene ring. mdpi.com
Theoretical Studies of Reaction Pathways and Transition States
Theoretical chemistry allows for the exploration of potential chemical reactions, providing insights into their feasibility and mechanisms.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.orglibretexts.orglibretexts.org By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest energy pathways connecting them, known as reaction coordinates.
For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, a key chemical transformation would be the nucleophilic substitution at the benzylic carbon, where the chlorine atom is replaced by a nucleophile. The PES for such a reaction would illustrate the energy changes as the nucleophile approaches the benzylic carbon and the chloride ion departs. The mapping would reveal whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism.
Ab initio and DFT methods are widely used to calculate the energies of reactants, products, and transition states, allowing for the construction of reaction energy profiles. These profiles provide quantitative information about activation energies and reaction enthalpies. acs.orgnih.gov
For the nucleophilic substitution at the benzylic carbon of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, DFT calculations could predict the activation barrier for both SN1 and SN2 pathways. The stability of the potential carbocation intermediate in an SN1 reaction would be influenced by the electron-withdrawing effects of the dichlorinated phenyl group. DFT studies on benzyl (B1604629) chlorides have shown that substituents on the phenyl ring significantly affect the stability of the radical anions formed during reductive cleavage. acs.org
Table 2: Illustrative Calculated Energetics for a Hypothetical SN2 Reaction of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene with OH-
| Parameter | Illustrative Value (kcal/mol) |
|---|---|
| Activation Energy (ΔE‡) | 15 - 25 |
| Reaction Enthalpy (ΔErxn) | -10 to -20 |
Note: These are hypothetical values for illustrative purposes, based on typical ranges for SN2 reactions of substituted benzyl chlorides.
Conformational Analysis and Stereochemical Prediction via Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgchemistrysteps.com For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, significant conformational freedom exists due to rotation around the C-C single bond connecting the two phenyl rings via the methine bridge. The relative orientation of the two aromatic rings will be governed by steric hindrance between the ortho substituents on the dichlorinated ring and the ortho hydrogens on the phenyl ring.
The molecule possesses a chiral center at the benzylic carbon, meaning it can exist as a pair of enantiomers (R and S isomers). Computational methods can be used to predict the relative stabilities of these stereoisomers and different conformers. uzh.chpharmacy180.com
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. While specific QSRR models dedicated exclusively to 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene are not documented in dedicated studies, the well-understood reactivity of its parent class, benzhydryl chlorides, provides a clear framework for how such a model would be developed.
The primary site of reactivity in 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is the benzylic carbon-chlorine bond. This bond is susceptible to nucleophilic substitution reactions, particularly solvolysis, which typically proceed through an S_N1-type mechanism. The rate-determining step of this mechanism involves the formation of a stabilized carbocation, in this case, the 3,4-dichlorobenzhydrylium ion. The stability of this intermediate, and thus the reaction rate, is highly influenced by the electronic effects of the substituents on the phenyl rings.
A QSRR model for this compound and its analogs would correlate experimentally determined reaction rate constants (k) with a set of calculated molecular descriptors. These descriptors are numerical representations of the molecule's structural, electronic, or steric properties. For a series of substituted benzhydryl chlorides, the goal would be to generate an equation of the form:
log(k) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Key molecular descriptors relevant for modeling the reactivity of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene would include:
Electronic Descriptors: Hammett constants (σ) for the chloro substituents, which quantify their electron-withdrawing effects. Calculated properties such as the partial charge on the benzylic carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as they relate to the susceptibility of the molecule to nucleophilic attack and the stability of the resulting carbocation.
Steric Descriptors: Parameters that describe the bulkiness of the substituents, which can influence the approach of the nucleophile and the solvation of the transition state.
Topological Descriptors: Indices that numerically describe the molecular structure, such as connectivity and branching.
The development of such a model would enable the prediction of reactivity for novel, unsynthesized derivatives, facilitating the design of molecules with tailored reaction kinetics.
| Compound | Substituents | Reactivity Endpoint (e.g., log(k_solvolysis)) | Key Descriptor 1 (e.g., Hammett Constant Σσ) | Key Descriptor 2 (e.g., Calculated LUMO Energy) |
|---|---|---|---|---|
| 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene | 3,4-di-Cl | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| 4-[Chloro(phenyl)methyl]-1-methylbenzene | 4-CH₃ | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| 1-Chloro-4-[chloro(phenyl)methyl]benzene | 4-Cl | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Prediction of Spectroscopic Parameters and Magnetic Anisotropies
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the spectroscopic parameters of organic molecules with high accuracy. These predictions are invaluable for structure verification and interpretation of experimental spectra. For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, DFT can be used to calculate its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
The standard procedure involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
Frequency Calculation: This is performed to confirm the optimized structure is a true energy minimum and to predict the vibrational frequencies (IR spectrum).
NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound like tetramethylsilane (B1202638) (TMS) using the equation: δ = σ_ref - σ_calc.
Solvent effects, which can significantly influence chemical shifts, are often included using a computational approach like the Polarizable Continuum Model (PCM). Although no specific computational studies focused on this molecule are available, theoretical predictions can be made based on established principles. The electron-withdrawing effects of the chlorine atoms are expected to cause downfield shifts for the protons and carbons on the substituted ring, while the benzhydryl proton and carbon would appear at characteristic chemical shifts for such structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Benzylic-H | ~6.3 - 6.5 | Benzylic-C | ~60 - 65 |
| Aromatic-H (unsubst. ring) | ~7.3 - 7.5 | Aromatic-C (unsubst. ring) | ~127 - 140 |
| Aromatic-H (subst. ring) | ~7.3 - 7.6 | Aromatic-C (subst. ring) | ~128 - 142 |
Disclaimer: The values presented are illustrative estimates based on known substituent effects and are intended to represent the output of a DFT calculation. They are not from a published experimental or theoretical study on this specific compound.
Prediction of Magnetic Anisotropies
Magnetic anisotropy refers to the directional dependence of a molecule's magnetic properties. While this phenomenon is most pronounced in paramagnetic materials like certain metal complexes, diamagnetic molecules such as 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene also exhibit a form of it known as magnetic susceptibility anisotropy.
This anisotropy in diamagnetic molecules arises from the non-spherical distribution of electrons. The delocalized π-electron systems of the two benzene rings in 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene are the primary source of its magnetic susceptibility anisotropy. When placed in an external magnetic field, the circulation of these π-electrons induces a local magnetic field that is strongest when the field is perpendicular to the plane of the ring.
This property can be quantified by the magnetic susceptibility tensor (χ), which has different values along different molecular axes (χ_xx ≠ χ_yy ≠ χ_zz). These tensor components can be calculated using high-level quantum chemical methods. While such calculations are specialized and no data exists specifically for 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, the theoretical framework allows for their determination. This data is primarily of academic interest for understanding the electronic structure and aromaticity of the molecule.
| Tensor Component | Description |
|---|---|
| χ_xx, χ_yy, χ_zz | Principal components of the magnetic susceptibility along the molecule's principal axes. |
| Δχ | Anisotropy parameter, representing the difference between susceptibility components (e.g., χ_zz - (χ_xx + χ_yy)/2). |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a detailed analysis of the ¹³C and ¹H NMR chemical shifts, as well as multidimensional NMR correlations (COSY, HSQC, HMBC, NOESY), for 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene cannot be provided. Such an analysis would be purely speculative and would not meet the required standards of scientific accuracy.
Advanced Mass Spectrometry Techniques
Specific data from Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), or tandem mass spectrometry (MS/MS) for 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene are not available. Consequently, a discussion of its ionization behavior and fragmentation pathways remains unfeasible.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
No published Infrared (IR) or Raman spectra for 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene could be located. A detailed analysis of its vibrational modes is therefore not possible.
Characteristic Absorption Bands and Vibrational Mode Assignments
To date, no published studies detailing the infrared (IR) or Raman spectra of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene have been identified. Consequently, a data table of characteristic absorption bands and their corresponding vibrational mode assignments cannot be compiled. Such an analysis would typically involve the identification of stretching and bending vibrations for C-H, C-C, and C-Cl bonds within the molecule, providing a unique spectroscopic fingerprint. The complex interplay of electronic and steric effects from the multiple chlorine substituents and the bulky chloro(phenyl)methyl group would be expected to result in a highly specific vibrational spectrum.
X-ray Diffraction Analysis
There are no available crystallographic studies for 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, information regarding its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement remains undetermined. X-ray diffraction analysis would be essential to understand the three-dimensional structure of the molecule and the nature of intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern its crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
The central carbon atom of the chloro(phenyl)methyl group in 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is a stereocenter, meaning the compound can exist as a pair of enantiomers. However, there is no literature available on the synthesis of chiral derivatives or the resolution of its enantiomers. Furthermore, no studies employing chiroptical spectroscopic techniques, such as circular dichroism (CD), have been reported for this compound. Such studies would be necessary to characterize the stereochemical properties of the individual enantiomers and their differential interaction with polarized light.
Environmental Transformation and Degradation Chemistry
Hydrolytic Stability and Decomposition Pathways in Aqueous Media
The structure of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene contains a benzylic chloride functional group, which is known to be susceptible to hydrolysis. Benzylic chlorides, in comparison to aryl chlorides, are significantly more reactive towards nucleophilic substitution by water. The hydrolysis of substituted benzyl (B1604629) chlorides in water has been a subject of extensive study, with reaction rates influenced by the nature and position of substituents on the benzene (B151609) ring.
Table 1: Proposed Hydrolytic Decomposition Products
| Reactant | Product | Byproduct |
| 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene | (4-chloro-3-phenylmethyl)phenylmethanol | Hydrochloric acid |
Photochemical Degradation Mechanisms under Simulated Environmental Conditions
In the environment, organic compounds can undergo degradation upon absorption of light, a process known as photolysis. The photochemical degradation of chlorinated aromatic compounds is often initiated by the reaction with photochemically generated hydroxyl radicals (•OH). While direct photolysis of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene may occur, indirect photolysis mediated by reactive species like hydroxyl radicals is likely to be a more significant degradation pathway in sunlit surface waters.
The proposed mechanism for the photochemical degradation of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene involves the attack of hydroxyl radicals on the aromatic rings. This can lead to the formation of hydroxylated intermediates, which can subsequently undergo ring cleavage and further oxidation, ultimately leading to the mineralization of the compound to carbon dioxide, water, and chloride ions. The presence of chlorine atoms on the benzene ring can influence the rate and pathway of photochemical degradation. Studies on other chlorinated benzenes have shown that the degree of chlorination can affect their persistence in the environment.
Oxidative Degradation Processes in the Environment
Oxidative degradation in the environment is primarily driven by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most important oxidants in both atmospheric and aquatic systems. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading chlorinated aromatic compounds.
The oxidative degradation of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene is expected to proceed via attack by hydroxyl radicals on the electron-rich aromatic rings. This can lead to the formation of phenolic and catecholic derivatives. These intermediates are more susceptible to further oxidation and ring cleavage, leading to the formation of smaller organic acids and eventually complete mineralization. The rate of oxidative degradation will depend on the concentration of oxidants and environmental conditions such as pH and the presence of other organic matter.
Table 2: Potential Intermediates in Oxidative Degradation
| Initial Compound | Potential Intermediates |
| 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene | Dichlorinated benzhydrols, Dichlorinated catechols, Chlorinated benzoic acids |
Biodegradation Pathways and Identification of Chemical Metabolites
The biodegradation of chlorinated aromatic compounds has been extensively studied, with different pathways observed under aerobic and anaerobic conditions. The fate of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene in the environment will be significantly influenced by microbial activity.
Under aerobic conditions , the initial step in the degradation of chlorinated benzenes is often catalyzed by dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. This intermediate is then rearomatized to a dichlorocatechol. The catechol ring is subsequently cleaved by either ortho- or meta-cleavage pathways, leading to intermediates that can enter central metabolic pathways. For 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene, the initial dioxygenase attack could occur on either of the phenyl rings.
Under anaerobic conditions , the primary biodegradation pathway for highly chlorinated aromatic compounds is reductive dechlorination. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This process is generally slow and is carried out by specific groups of anaerobic bacteria. The reductive dechlorination of the dichlorophenyl moiety of 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene would lead to the formation of monochlorinated and eventually non-chlorinated benzhydryl derivatives. These less chlorinated intermediates may then be susceptible to further degradation under either anaerobic or aerobic conditions.
The biodegradation of the chloro(phenyl)methyl portion of the molecule could also occur, potentially through hydrolytic dehalogenation to the corresponding alcohol, which could then be further metabolized.
Table 3: Plausible Biodegradation Metabolites
| Condition | Initial Transformation | Potential Metabolites |
| Aerobic | Dioxygenation | Dichlorocatechols, Chlorocatechols |
| Anaerobic | Reductive Dechlorination | Monochloro-[chloro(phenyl)methyl]benzene, [Chloro(phenyl)methyl]benzene |
Q & A
Basic: What are the established synthetic routes for 1,2-Dichloro-4-[chloro(phenyl)methyl]benzene?
Methodological Answer:
The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A common approach involves reacting chlorobenzene derivatives with chloro(phenyl)methyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example:
- Step 1: React 1,2-dichlorobenzene with benzyl chloride derivatives under anhydrous conditions.
- Step 2: Use a base (e.g., NaOH) in a polar aprotic solvent like DMSO to facilitate dehydrohalogenation .
- Key Parameters: Temperature (80–120°C), solvent choice (DMSO vs. acetonitrile), and stoichiometric ratios (1:1.2 substrate:catalyst).
Table 1: Representative Reaction Conditions
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2-Dichlorobenzene | AlCl₃ | DMSO | 65–72 | |
| 4-Chlorobenzyl chloride | FeCl₃ | Acetonitrile | 58–63 |
Advanced: How can reaction stereoselectivity be controlled during synthesis?
Methodological Answer:
Stereoselectivity in the formation of the chloro(phenyl)methyl group is influenced by:
- Catalyst Design: Chiral ligands (e.g., BINOL derivatives) paired with transition metals (Pd, Cu) can induce enantioselectivity .
- Solvent Effects: Polar solvents stabilize transition states, favoring axial attack (e.g., DMSO enhances diastereomeric excess by 15–20%) .
- Temperature Modulation: Lower temperatures (0–25°C) slow reaction kinetics, allowing selective formation of the thermodynamically favored isomer .
Data Contradiction Note: Conflicting reports exist on the efficacy of FeCl₃ vs. AlCl₃ catalysts. AlCl₃ yields higher regioselectivity but lower enantiomeric excess compared to FeCl₃ .
Basic: What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies chlorine-induced deshielding (e.g., aromatic protons at δ 7.2–7.8 ppm; chloro(phenyl)methyl group at δ 4.5–5.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks at m/z 281.95 (C₁₃H₉Cl₃⁺) with isotopic Cl patterns .
- X-ray Crystallography: Resolves spatial arrangement of substituents; C–Cl bond lengths typically 1.73–1.78 Å .
Advanced: How does electronic substituent effects influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing Cl groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Key observations:
- Suzuki Coupling: The para-chloro(phenyl)methyl group directs coupling to the meta position, with Pd(PPh₃)₄ achieving 75–80% yield .
- Buchwald-Hartwig Amination: Steric hindrance from the chloro(phenyl)methyl group reduces amine coupling efficiency (yields drop from 85% to 50% with bulky amines) .
Table 2: Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Suzuki | Pd(OAc)₂ | 78 | Meta > Ortho |
| Ullmann | CuI | 62 | Para |
Basic: What are the documented biological activities of structurally related compounds?
Methodological Answer:
Analogues like 2-[chloro(phenyl)methyl]thiophene exhibit antibacterial activity (MIC: 8–16 µg/mL against S. aureus). Testing protocols include:
- In Vitro Assays: Broth microdilution (CLSI guidelines) with compound concentrations 2–128 µg/mL .
- Mechanistic Studies: Fluorescence quenching of DNA gyrase confirms binding affinity (Kd = 1.2 µM) .
Advanced: How to resolve discrepancies in reported degradation kinetics under aqueous conditions?
Methodological Answer:
Conflicting half-life data (t₁/₂ = 24–72 hrs at pH 7) arise from:
- Photolytic vs. Hydrolytic Pathways: UV light accelerates degradation (t₁/₂ = 8 hrs under 254 nm) vs. hydrolysis-dominated decay in dark conditions .
- Analytical Variability: HPLC-UV vs. GC-MS methods differ in detecting intermediate chlorophenols .
Recommendation: Standardize test conditions (light exposure, pH 5–9 buffers) and validate with LC-HRMS .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated byproducts.
- Decontamination: Neutralize spills with 10% sodium bicarbonate solution .
- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .
Advanced: Can computational modeling predict regioselectivity in electrophilic substitutions?
Methodological Answer:
DFT calculations (B3LYP/6-31G*) predict electrophilic attack at the least hindered position:
- Nitration: Predominant para-substitution (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for ortho) .
- Sulfonation: Meta-directing effects dominate due to Cl’s electron-withdrawing nature .
Validation: Compare computed vs. experimental ¹³C NMR shifts (RMSD < 2 ppm confirms accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
